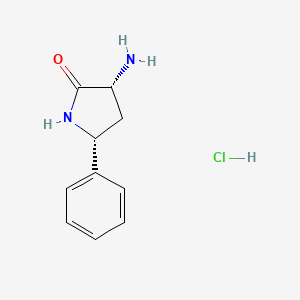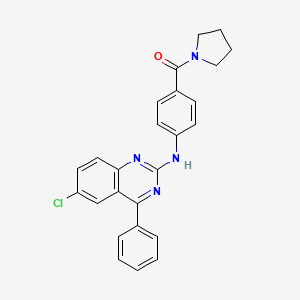
3-(6-クロロピリダジン-3-イル)-1H-1,2,4-トリアゾール-5-スルホニルフルオリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom, a triazole ring, and a sulfonyl fluoride group
科学的研究の応用
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with nicotinic acetylcholine receptors.
Biological Studies: The compound is studied for its cytotoxic effects against various cancer cell lines.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .
Biochemical Pathways
The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .
Result of Action
The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .
生化学分析
Biochemical Properties
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. For example, it has been shown to interact with serine proteases, which are enzymes involved in the hydrolysis of peptide bonds. The sulfonyl fluoride group of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride reacts with the serine residue in the active site, leading to irreversible inhibition of the enzyme .
Cellular Effects
The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting specific kinases, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can alter the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses .
Molecular Mechanism
At the molecular level, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of target enzymes. This covalent binding leads to the inhibition of enzyme activity. Additionally, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. It is important to determine the threshold doses that elicit desired effects without causing significant toxicity .
Metabolic Pathways
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride typically involves the reaction of 6-chloropyridazine with appropriate triazole and sulfonyl fluoride precursors. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with β-ketonitriles under reflux in ethanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkenes and alkynes.
Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium complexes and are conducted under mild to moderate temperatures.
Sulfonylation Reactions: Reagents such as amines or alcohols are used, often in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products include various substituted pyridazine derivatives.
Cycloaddition Reactions: Products are typically fused ring systems incorporating the triazole moiety.
Sulfonylation Reactions: Products are sulfonamide or sulfonate derivatives.
類似化合物との比較
Similar Compounds
6-Chloropyridazin-3-yl derivatives: These compounds share the pyridazine core and have been studied for their biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and anticancer properties.
Sulfonyl fluoride derivatives: These compounds are valuable in medicinal chemistry for their ability to form stable sulfonamide bonds.
Uniqueness
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is unique due to the combination of its structural motifs, which confer a distinct set of chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, allows for selective modification and interaction with biological targets, making it a versatile scaffold for drug development.
特性
IUPAC Name |
3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDHWYHIAWDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)

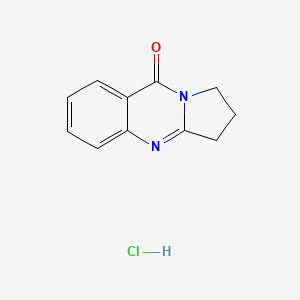
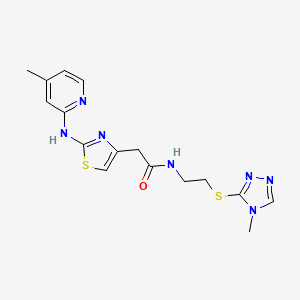
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)
![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576147.png)
![3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2576148.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline](/img/structure/B2576149.png)
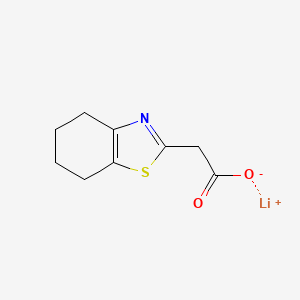
![2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one](/img/structure/B2576152.png)
![2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2576154.png)

